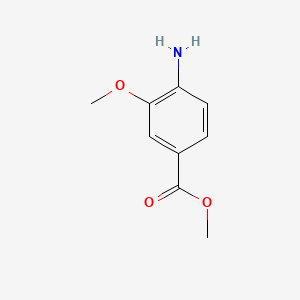

Methyl 4-amino-3-methoxybenzoate

説明

Contextualization of Functionalized Benzoate (B1203000) Esters within Contemporary Organic Synthesis

Functionalized benzoate esters are highly valued in contemporary organic synthesis due to the versatility of the benzene (B151609) ring, which can be adorned with a variety of substituents. These functional groups, such as amino, methoxy (B1213986), and nitro groups, can be strategically placed on the aromatic ring to modulate the electronic properties and reactivity of the molecule. This "decoration" of the benzoate core allows chemists to fine-tune the molecule's characteristics for specific applications. For instance, the introduction of an ester group can enhance the photoluminescence properties of certain compounds. researchgate.netresearchgate.net

The synthesis of these functionalized esters often involves sophisticated catalytic methods, such as the palladium-catalyzed Buchwald-Hartwig reaction and copper-catalyzed Ullmann amination, to precisely install various functional groups. researchgate.netresearchgate.net These advanced synthetic techniques have opened up new avenues for creating a diverse library of benzoate ester derivatives with tailored properties. Moreover, these esters serve as versatile intermediates, readily undergoing further transformations to yield a wide range of valuable compounds, including salicylamides, which are significant in medicinal chemistry. nih.govrsc.org

The Unique Positioning of Methyl 4-amino-3-methoxybenzoate in Chemical Research

Within the broad class of functionalized benzoate esters, this compound holds a unique and strategic position. Its structure, featuring an amino group and a methoxy group ortho and meta, respectively, to the methyl ester, provides a distinct pattern of substitution that influences its reactivity and potential applications. This specific arrangement of functional groups makes it a valuable precursor in multi-step synthetic sequences.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41608-64-4 sigmaaldrich.comscbt.comchemspider.comchemicalbook.combldpharm.com |

| Molecular Formula | C₉H₁₁NO₃ sigmaaldrich.comscbt.com |

| Molecular Weight | 181.19 g/mol scbt.comsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |

| Purity | 98% sigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry, dark place sigmaaldrich.com |

Overview of Key Research Domains for this compound

The utility of this compound extends across several key research domains, primarily serving as a critical building block in the synthesis of more complex and biologically active molecules. Its applications are not in direct therapeutic use but rather in the foundational research and development of new chemical entities.

One of the prominent areas of its application is in the synthesis of compounds with potential neuroprotective properties. For instance, it is utilized in the creation of hydrazides that are being investigated for their relevance in the context of Alzheimer's disease research. chemicalbook.com Furthermore, this compound is instrumental in the research and development of diphenylamine-based retinoids. chemicalbook.com

The structural motifs present in this compound also make it a valuable starting material in the synthesis of various heterocyclic compounds. The amino and ester functionalities provide reactive sites for cyclization reactions, leading to the formation of diverse ring systems that are of interest in medicinal chemistry and materials science. For example, related amino benzoate derivatives are used to synthesize benzoxazine (B1645224) dimers, which exhibit interesting photoluminescent properties. researchgate.netresearchgate.net

In essence, this compound serves as a versatile scaffold, providing chemists with a reliable starting point for the construction of a wide array of functional molecules with potential applications in various fields of scientific inquiry. Its importance lies not in its end-use but in its role as a fundamental component in the intricate process of chemical synthesis and discovery.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 4-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLFOMMCQBAMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194434 | |

| Record name | Methyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41608-64-4 | |

| Record name | Benzoic acid, 4-amino-3-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41608-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041608644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-AMINO-3-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37JMF7S7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Route Design for Methyl 4 Amino 3 Methoxybenzoate

Established Synthetic Pathways for the Preparation of Methyl 4-amino-3-methoxybenzoate

Esterification of 4-Amino-3-methoxybenzoic Acid Precursors

A primary and straightforward method for synthesizing this compound is through the direct esterification of 4-amino-3-methoxybenzoic acid. This acid-catalyzed reaction typically employs an excess of methanol (B129727), which serves as both a reactant and a solvent, in the presence of a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by removing the water formed during the process, often by azeotropic distillation or by using a dehydrating agent.

The general procedure involves dissolving 4-amino-3-methoxybenzoic acid in methanol, followed by the careful addition of concentrated sulfuric acid. The mixture is then heated under reflux for a specific duration to achieve a high conversion rate. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically isolated by neutralization with a base, such as sodium carbonate solution, which causes the precipitation of the crude ester. libretexts.org The solid product is then collected by filtration, washed, and dried.

One documented example of this method involves the reaction of 3-methyl-4-aminobenzoic acid with methanol to produce methyl 4-amino-3-methylbenzoate, a structurally similar compound. researchgate.net

Derivation from Nitro-Substituted Benzoate (B1203000) Esters via Reduction

An alternative and widely used synthetic route involves the reduction of a nitro-substituted benzoate ester, specifically methyl 4-nitro-3-methoxybenzoate. This two-step approach begins with the nitration of a suitable precursor followed by the reduction of the nitro group to an amino group.

The starting material, methyl 3-methoxybenzoate, can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding methyl 4-nitro-3-methoxybenzoate. aiinmr.com Subsequently, the nitro group is reduced to an amine. A common method for this reduction is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol. chemicalbook.comsciencemadness.org This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct.

Another approach for the reduction of the nitro group involves the use of reducing agents like iron powder in acetic acid. This method has been successfully applied in the synthesis of related compounds, such as methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, from its corresponding nitro precursor. mdpi.com

Table 1: Comparison of Synthetic Pathways for this compound

| Feature | Esterification of 4-Amino-3-methoxybenzoic Acid | Reduction of Nitro-Substituted Benzoate Esters |

|---|---|---|

| Starting Material | 4-Amino-3-methoxybenzoic Acid | Methyl 3-methoxybenzoate |

| Key Reaction Steps | Acid-catalyzed esterification | Nitration followed by reduction of the nitro group |

| Reagents | Methanol, Sulfuric Acid | Nitric Acid, Sulfuric Acid, Reducing Agent (e.g., H₂/Pd-C, Fe/Acetic Acid) |

| Advantages | Direct, one-step process | High-yielding, well-established reactions |

| Disadvantages | Equilibrium-limited reaction, may require removal of water | Two-step process, use of strong acids and potentially hazardous reagents |

Alternative Synthetic Approaches and Reaction Sequences

Beyond the two primary pathways, other synthetic strategies have been explored for the preparation of this compound and its analogs. One such method involves the ortho-alkylation of anilines, which has been demonstrated in the synthesis of ethyl 4-amino-3-methylbenzoate. orgsyn.org This particular procedure illustrates a general method for introducing an alkyl group at the position ortho to the amino group in an aniline (B41778) derivative. orgsyn.org

Another approach starts from m-cresol, which undergoes nitrosation followed by reduction to yield 4-amino-3-methylphenol. google.com While this produces a phenol (B47542) rather than a benzoic acid ester, it highlights the diversity of starting materials and reaction types that can be employed to construct the core substituted benzene (B151609) ring structure.

Development of Novel and Sustainable Synthetic Protocols for this compound

The development of novel and sustainable synthetic protocols is an ongoing area of research. These efforts often focus on the use of greener solvents, catalysts, and reaction conditions. For instance, exploring solid acid catalysts for esterification can simplify product purification and catalyst recovery. Similarly, developing more efficient and selective reduction methods for the nitro group, potentially using transfer hydrogenation or electrochemical approaches, can reduce the environmental impact of the synthesis.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of any synthetic process. For the esterification of 4-amino-3-methoxybenzoic acid, key parameters include the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, the reaction temperature, and the reaction time. Le Chatelier's principle is a guiding concept here, where using an excess of the alcohol (methanol) can shift the equilibrium towards the product side. libretexts.org

In the reduction of methyl 4-nitro-3-methoxybenzoate, the choice of catalyst, solvent, hydrogen pressure, and temperature significantly influences the reaction's efficiency and selectivity. For example, in the synthesis of methyl 4-amino-3-methylbenzoate, hydrogenation at 48 psi of H₂ using 5% Pd/C in methanol for 24 hours resulted in a near-quantitative yield. chemicalbook.com

Microwave-assisted synthesis is another technique that has been investigated to accelerate reaction times, as demonstrated in the attachment of 4-amino-3-iodo-benzoic acid to a solid support. researchgate.net This approach could potentially be adapted for the synthesis of this compound to enhance reaction rates.

Purification Strategies for this compound in Synthetic Processes

Effective purification is essential to obtain this compound of high purity. The choice of purification method depends on the synthetic route and the nature of the impurities.

Following the esterification reaction, the crude product, which precipitates upon neutralization, is typically purified by recrystallization. A suitable solvent system, such as methanol-water, can be used to dissolve the crude product at an elevated temperature, and upon cooling, the purified ester crystallizes out, leaving impurities in the mother liquor.

For syntheses involving the reduction of a nitro compound, purification often involves removing the catalyst by filtration, followed by concentration of the filtrate. chemicalbook.com If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel. For instance, in a related synthesis, the product was purified by flash chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

In cases where the product is isolated as a salt, such as the hydrochloride salt, a workup procedure involving extraction is employed. The salt is typically dissolved in water and the free base is liberated by adding a base. The product is then extracted into an organic solvent, which is subsequently dried and evaporated to yield the purified ester.

Chemical Reactivity and Derivatization Strategies of Methyl 4 Amino 3 Methoxybenzoate

Transformations Involving the Ester Functionality of Methyl 4-amino-3-methoxybenzoate

The methyl ester group is a primary site for chemical reactions, allowing for its conversion into other functional groups, most notably carboxylic acids and other esters.

The ester functionality of this compound can be readily hydrolyzed to yield 4-amino-3-methoxybenzoic acid. This transformation is typically achieved under basic conditions. For instance, treatment with lithium hydroxide (B78521) (LiOH) in a solvent mixture of methanol (B129727), water, and tetrahydrofuran (B95107) provides the corresponding carboxylic acid in high yield. chemicalbook.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling a methoxide (B1231860) ion and forming the carboxylate, which is subsequently protonated during acidic workup to give the final carboxylic acid product.

A detailed example of this hydrolysis is the preparation of 4-amino-3-methoxybenzoic acid where this compound is reacted with lithium hydroxide in a mixture of methanol, water, and THF at room temperature for 12 hours. chemicalbook.com After reaction completion, the mixture is concentrated, and the pH is adjusted to 2 with hydrochloric acid to precipitate the product. chemicalbook.com This method results in a near-quantitative yield of 4-amino-3-methoxybenzoic acid. chemicalbook.com

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Hydrolysis | 1. LiOH, MeOH/H₂O/THF, 25 °C, 12h2. 2N HCl | 4-amino-3-methoxybenzoic acid | 96.35% | chemicalbook.com |

Transesterification is a fundamental process for converting one ester into another, and this compound is amenable to this transformation. The reaction involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification, a proton source activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by another alcohol. libretexts.org To ensure a high conversion rate, the alcohol reactant is typically used in a large excess, often serving as the solvent, to shift the equilibrium towards the desired product. masterorganicchemistry.com

Base-catalyzed transesterification involves the use of an alkoxide nucleophile, which directly attacks the ester's carbonyl carbon. masterorganicchemistry.com The choice of the corresponding alcohol as the solvent is crucial to drive the reaction to completion. masterorganicchemistry.com While specific studies on the transesterification of this compound are not prevalent, the general principles of these reactions are broadly applicable. For example, reacting it with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid would be expected to produce Ethyl 4-amino-3-methoxybenzoate.

| Reaction Type | General Reagents and Conditions | Expected Product |

| Acid-Catalyzed Transesterification | R-OH (excess), Acid catalyst (e.g., H₂SO₄), Heat | 4-amino-3-methoxybenzoate ester of R-OH |

| Base-Catalyzed Transesterification | R-OH, Base catalyst (e.g., NaOR), Heat | 4-amino-3-methoxybenzoate ester of R-OH |

Chemical Modifications at the Aromatic Amino Group of this compound

The aromatic amino group is a versatile handle for introducing a wide range of substituents and for the construction of heterocyclic systems.

The amino group of this compound can be readily acylated to form amides. This reaction is commonly performed using acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, the reaction with acetic anhydride (B1165640) would yield Methyl 4-acetamido-3-methoxybenzoate. The amino group, being a stronger nucleophile than the ester or ether functionalities under these conditions, selectively reacts. nih.gov

Another important acylation is the protection of the amine with a tert-butoxycarbonyl (Boc) group. This is often a necessary step in multi-step syntheses to prevent unwanted side reactions of the amino group. The synthesis of Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate is an example of such a protective acylation. chemicalbook.com

| Acylating Agent | General Conditions | Product |

| Acetic Anhydride | Base (e.g., Pyridine or Triethylamine) | Methyl 4-acetamido-3-methoxybenzoate |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate |

Alkylation of the amino group of this compound can be achieved, though care must be taken to control the degree of alkylation, as over-alkylation to form tertiary amines can occur. A study on the alkylation of 4-aminobenzoic acid (PABA) derivatives demonstrated that both O- and N-alkylation can be achieved using an alkylating agent in the presence of a base like potassium carbonate under mild conditions. tandfonline.comnih.gov By carefully selecting the reaction conditions, selective N-alkylation of the amino group on the analogous this compound can be favored.

Reductive amination represents an alternative strategy for N-alkylation. This would involve the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com

| Alkylation Method | General Reagents | Expected Product |

| Direct Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Methyl 4-(alkylamino)-3-methoxybenzoate or Methyl 4-(dialkylamino)-3-methoxybenzoate |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH₃CN) | Methyl 4-(alkylamino)-3-methoxybenzoate |

The primary aromatic amino group of this compound is a key functional group that can be converted into a diazonium salt. This transformation, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). guidechem.com

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. guidechem.com The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using the corresponding copper(I) salt as a catalyst. guidechem.comresearchgate.net For example, treatment of the diazonium salt of a similar compound, 4-amino-3-methyl-benzoic acid methyl ester, with copper nitrate (B79036) and copper oxide has been reported. These reactions provide a powerful tool for the synthesis of a diverse array of substituted aromatic compounds that are not easily accessible through direct electrophilic aromatic substitution.

| Reaction | Reagents and Conditions | Product | Reference |

| Diazotization | NaNO₂, H₂SO₄, 0 °C | Methyl 4-diazonium-3-methoxybenzoate salt | |

| Sandmeyer (Hydroxylation) | Cu₂O, Cu(NO₃)₂ | Methyl 4-hydroxy-3-methoxybenzoate | guidechem.com |

| Sandmeyer (Chlorination) | CuCl, HCl | Methyl 4-chloro-3-methoxybenzoate | guidechem.com |

| Sandmeyer (Bromination) | CuBr, HBr | Methyl 4-bromo-3-methoxybenzoate | guidechem.com |

| Sandmeyer (Cyanation) | CuCN, KCN | Methyl 4-cyano-3-methoxybenzoate | guidechem.com |

Electrophilic Aromatic Substitution Reactions of the this compound Core

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its three substituents: the amino (-NH2), methoxy (B1213986) (-OCH3), and methyl ester (-COOCH3) groups. The amino and methoxy groups are strong and moderate activating groups, respectively, that donate electron density to the ring, primarily at the ortho and para positions relative to themselves. masterorganicchemistry.com Conversely, the methyl ester group is a deactivating group, withdrawing electron density from the ring. rsc.org

In electrophilic substitution reactions, the powerful activating and directing influence of the amino group at C-4, followed by the methoxy group at C-3, dominates over the deactivating effect of the ester group at C-1. The general mechanism involves the attack of an electrophile by the π-electrons of the aromatic ring to form a carbocation intermediate known as a sigma complex or benzenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The directing effects of the activating groups are additive and reinforcing towards specific positions on the ring:

Amino group (-NH2 at C-4): This is a potent activating, ortho-, para-director. The para position (C-1) is blocked by the ester group. The ortho positions are C-3 (blocked by the methoxy group) and C-5.

Methoxy group (-OCH3 at C-3): This is an activating, ortho-, para-director. The ortho positions are C-2 and C-4 (blocked by the amino group). The para position is C-6.

Considering these influences, the positions most susceptible to electrophilic attack are C-5, C-2, and C-6. The C-5 position is particularly activated due to being ortho to the strongly donating amino group. The C-2 and C-6 positions are activated by the methoxy group. Therefore, electrophilic substitution on this compound is expected to be highly regioselective, favoring substitution at the C-5 position, with potential for minor products substituted at C-2 or C-6 depending on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgaiinmr.com Halogenation can be carried out with halogens in the presence of a Lewis acid, while sulfonation uses fuming sulfuric acid or sulfur trioxide. libretexts.org

| Reaction Type | Typical Reagents | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl 4-amino-3-methoxy-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ or CH₃COOH | Methyl 4-amino-5-bromo-3-methoxybenzoate |

| Chlorination | Cl₂, AlCl₃ or FeCl₃ | Methyl 4-amino-5-chloro-3-methoxybenzoate |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-(Methoxycarbonyl)-3-amino-2-methoxybenzenesulfonic acid |

Strategic Derivatization of this compound for the Construction of Complex Molecular Scaffolds

This compound is a valuable building block in organic synthesis, particularly for creating complex molecules with applications in medicinal chemistry. researchgate.netresearchgate.net Its utility stems from the presence of multiple, differentially reactive functional groups—an aromatic amine, a methyl ester, and an activated benzene ring—which allow for a variety of chemical transformations.

One of the most significant applications of this compound is as a key intermediate in the synthesis of heterocyclic systems, such as benzimidazoles. ipinnovative.comnih.gov The ortho-relationship of the amino and methoxy groups provides a structural motif analogous to o-phenylenediamine (B120857), a common precursor for benzimidazole (B57391) synthesis. nih.gov The general strategy involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. organic-chemistry.orgheteroletters.org In the case of this compound, derivatization can lead to precursors for such cyclizations, resulting in highly substituted benzimidazoles that are prized scaffolds in drug discovery. nih.gov

Derivatization strategies can target each of the functional groups:

Amino Group (-NH2): The nucleophilic amino group can readily undergo acylation, sulfonylation, alkylation, or be used as a nucleophile in condensation reactions. For example, acylation with various acid chlorides or anhydrides can introduce a wide array of side chains.

Ester Group (-COOCH3): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or serve as a handle for further modifications. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

Aromatic Ring: As discussed in the previous section, the ring can undergo electrophilic substitution to introduce additional substituents, further increasing molecular complexity.

A notable example of its use is in the synthesis of Telmisartan, an angiotensin II receptor blocker. researchgate.netresearchgate.net The synthesis involves several steps where the initial scaffold of this compound is elaborated through N-alkylation and subsequent cyclization reactions to form the complex benzimidazole core of the final drug molecule.

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Structure/Intermediate |

| Amino Group | Acylation | RCOCl, Pyridine or Et₃N | N-acylated derivative |

| Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkylated derivative |

| Amino Group | Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt for Sandmeyer reactions |

| Ester Group | Hydrolysis | NaOH or LiOH, H₂O/MeOH | 4-amino-3-methoxybenzoic acid |

| Ester Group | Aminolysis | Amine, Heat | 4-amino-3-methoxybenzamide derivative |

| Ester Group | Reduction | LiAlH₄, THF | (4-amino-3-methoxyphenyl)methanol |

Chemo- and Regioselective Functionalization of this compound

The presence of multiple functional groups on this compound necessitates precise control over reaction conditions to achieve selective transformations, a concept known as chemoselectivity. Furthermore, the substitution pattern on the aromatic ring dictates where new substituents will be introduced, a property known as regioselectivity.

Chemoselectivity:

Selective functionalization is crucial when modifying one part of the molecule while leaving others intact.

N-Acylation vs. Ester Hydrolysis: The amino group is significantly more nucleophilic than the ester is susceptible to nucleophilic attack. Therefore, acylation of the amine can be achieved selectively under mild basic or neutral conditions using acyl chlorides or anhydrides, without affecting the methyl ester. Conversely, ester hydrolysis is typically performed under basic conditions (e.g., using NaOH or LiOH) which would also deprotonate the amine, or under acidic conditions, which would protonate it.

Protection Strategies: To perform reactions that might otherwise affect the amino group (e.g., certain oxidations or reactions requiring strong acids), it can be temporarily protected. A common strategy is to convert the amine to an amide (e.g., an acetamide), which is less nucleophilic and deactivating towards the ring. The protecting group can be removed later via hydrolysis.

Regioselectivity:

As established in section 3.3, electrophilic aromatic substitution is highly regioselective. The potent activating effects of the amino and methoxy groups direct incoming electrophiles primarily to the C-5 position, which is ortho to the amino group and meta to the ester. This inherent electronic bias allows for the predictable synthesis of 5-substituted derivatives.

The following table summarizes selective functionalization strategies:

| Target Transformation | Reagents & Conditions | Selectivity Principle | Product |

| Selective N-Acylation | Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C | The amino group is a stronger nucleophile than the ester carbonyl is an electrophile under these conditions. | Methyl 4-acetamido-3-methoxybenzoate |

| Selective Ester Hydrolysis | 1. Ac₂O, Pyridine2. LiOH, H₂O/THF3. H₃O⁺ | The amino group is first protected as an amide to prevent side reactions during basic hydrolysis of the ester. | 4-acetamido-3-methoxybenzoic acid |

| Regioselective Bromination | N-Bromosuccinimide (NBS), DMF | The amino group strongly activates the ortho position (C-5) for electrophilic attack. | Methyl 4-amino-5-bromo-3-methoxybenzoate |

| Regioselective Nitration | HNO₃, H₂SO₄, low temp. | The directing effects of -NH₂ and -OCH₃ guide the NO₂⁺ electrophile to the C-5 position. rsc.org | Methyl 4-amino-3-methoxy-5-nitrobenzoate |

Spectroscopic and Advanced Analytical Characterization of Methyl 4 Amino 3 Methoxybenzoate

Comprehensive Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR and the chemical shifts in ¹³C NMR, the precise substitution pattern on the benzene (B151609) ring and the identity of the functional groups can be confirmed.

While a publicly available experimental spectrum for Methyl 4-amino-3-methoxybenzoate is not readily found, a theoretical spectrum can be predicted based on established principles of substituent effects on aromatic systems. The electron-donating amino (-NH₂) group and methoxy (B1213986) (-OCH₃) group, along with the electron-withdrawing methyl ester (-COOCH₃) group, create a distinct electronic environment for each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for three distinct aromatic protons and two methyl groups. The amino group protons typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the two methyl carbons. The chemical shifts are influenced by the electronic nature of the attached substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-2 | ~7.5 | d | 1H | |

| H-5 | ~6.7 | d | 1H | |

| H-6 | ~7.4 | dd | 1H | |

| -OCH₃ (ester) | ~3.9 | s | 3H | |

| -OCH₃ (ether) | ~3.9 | s | 3H | |

| -NH₂ | ~4.5 | br s | 2H | |

| ¹³C NMR | Atom | Predicted Chemical Shift (ppm) | ||

| C-1 (-COOCH₃) | ~122 | |||

| C-2 | ~114 | |||

| C-3 (-OCH₃) | ~147 | |||

| C-4 (-NH₂) | ~149 | |||

| C-5 | ~112 | |||

| C-6 | ~123 | |||

| C=O | ~167 | |||

| -OCH₃ (ester) | ~52 | |||

| -OCH₃ (ether) | ~56 |

Note: Predicted values are based on data from structurally similar compounds and known substituent effects. rsc.orgrsc.org

Molecular Mass and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₁NO₃), the exact molecular weight is 181.19 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 181. The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for esters and aromatic amines include alpha-cleavage and the loss of small, stable neutral molecules. Predicted collision cross-section data for various adducts further aids in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₉H₁₁NO₃]⁺ | 181.07335 |

| [M+H]⁺ | [C₉H₁₂NO₃]⁺ | 182.08118 |

| [M+Na]⁺ | [C₉H₁₁NNaO₃]⁺ | 204.06312 |

| [M-H]⁻ | [C₉H₁₀NO₃]⁻ | 180.06662 |

Data sourced from PubChemLite. uni.lu

Common fragmentation would involve the loss of the methoxy group from the ester (-•OCH₃) to yield a fragment at m/z 150, or the loss of the entire methoxycarbonyl group (-•COOCH₃) to yield a fragment at m/z 122.

Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint. The IR spectrum of this compound will feature distinct absorption bands corresponding to its primary amine, ether, ester, and aromatic components. Data from the parent carboxylic acid provides a strong reference for the expected aromatic and substituent vibrations. chemicalbook.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 2960 |

| Ester (C=O) | Carbonyl Stretch | 1700 - 1725 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Ester & Ether | C-O Stretch | 1100 - 1300 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for their purification on a larger scale (preparative HPLC). A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.

A standard method would utilize a C18 stationary phase column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as water with a small amount of phosphoric acid or formic acid to ensure sharp peak shapes. chemicalbook.com The components are separated based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic compound exhibits strong absorbance. This method is scalable and can be adapted for the isolation of impurities or for preparative separation to obtain high-purity material. chemicalbook.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. rsc.org To monitor the synthesis of this compound (e.g., via esterification of 4-amino-3-methoxybenzoic acid), small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) over time.

The plate is then developed in a solvent system, commonly a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org The ratio is optimized to achieve good separation between the more polar starting material (the carboxylic acid) and the less polar product (the ester). By comparing the spot of the reaction mixture to spots of the starting material and a pure product standard, one can qualitatively determine the consumption of the reactant and the formation of the product. The reaction is considered complete when the starting material spot has disappeared.

Utilization of X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While the crystal structure for this compound itself is not described in the searched literature, the analysis of closely related derivatives provides invaluable insight into molecular conformation and intermolecular interactions in the solid state.

Table 4: Crystal Data for the Derivative Methyl 4-amino-3-methylbenzoate

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₁NO₂ |

| Formula Weight | 165.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5670 (15) |

| b (Å) | 6.1080 (12) |

| c (Å) | 18.127 (4) |

| β (°) | 98.14 (3) |

| Volume (ų) | 829.4 (3) |

| Z | 4 |

Data from Li, X. et al. (2008), Acta Cryst. E64, o886.

This structural information on a close derivative is crucial for understanding the likely packing motifs and hydrogen bonding capabilities of this compound itself.

Theoretical and Computational Investigations of Methyl 4 Amino 3 Methoxybenzoate

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Methyl 4-amino-3-methoxybenzoate

Quantum chemical calculations are powerful tools for elucidating the intricate details of a molecule's electronic landscape. For compounds like this compound, these methods can predict molecular geometry, orbital energies, and reactivity indicators, offering a microscopic view of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecules. DFT calculations, particularly with hybrid functionals like B3LYP and B3PW91, have been successfully applied to molecules with similar structural motifs to determine their optimized geometries and thermodynamic properties. epstem.netnih.gov

For this compound, DFT studies would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of atoms, representing the molecule's ground state. From this optimized structure, various properties can be calculated. Studies on related aminobenzoate derivatives have used DFT to analyze vibrational frequencies (IR spectra), and calculate thermodynamic parameters such as entropy, heat capacity, and enthalpy. researchgate.netresearchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. epstem.net

Table 1: Predicted Collision Cross Section (CCS) Data for this compound This table presents predicted CCS values for different adducts of this compound, calculated using computational methods. These values are important for analytical techniques like ion mobility-mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 182.08118 | 136.3 |

| [M+Na]⁺ | 204.06312 | 144.7 |

| [M-H]⁻ | 180.06662 | 140.2 |

| [M+NH₄]⁺ | 199.10772 | 156.2 |

| [M+K]⁺ | 220.03706 | 143.9 |

| [M+H-H₂O]⁺ | 164.07116 | 130.4 |

| Data sourced from PubChemLite. uni.lu |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. One such method is Møller–Plesset perturbation theory (MP4), a technique used to improve upon the Hartree-Fock method by including electron correlation.

In a study on 4-amino-3-iminoindene, a system with a tautomeric HNCCCN segment, MP4 calculations were employed to accurately determine the energy barrier for proton transfer between two tautomers. mdpi.com This type of calculation is crucial for understanding reaction kinetics and equilibria. Although not specifically performed on this compound, this approach demonstrates how ab initio methods can be used to analyze its potential for tautomerism (e.g., between the amino group and the ring) or other intramolecular rearrangements, providing deep insights into its electronic configuration and stability. mdpi.com Such calculations can establish a benchmark for evaluating the performance of other computational methods for similar molecular systems. mdpi.com

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

Crystal structure analysis of the closely related compound, Methyl 4-amino-3-methyl-benzoate, provides valuable, experimentally-derived data for understanding these conformations. nih.govresearchgate.net In the solid state, the benzene (B151609) ring is essentially planar. The amino and methyl groups attached to the ring are found to lie nearly in the plane of the ring. nih.govresearchgate.net A key feature is the formation of intermolecular hydrogen bonds, where the amino group of one molecule interacts with an oxygen atom of a neighboring molecule, linking the molecules into chains. nih.govresearchgate.net This hydrogen bonding is a significant factor in stabilizing the crystal structure. researchgate.net

Table 2: Selected Crystallographic Data for Methyl 4-amino-3-methyl-benzoate This data provides insight into the bond lengths and angles that define the molecular geometry, which can be used as a basis for modeling this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.941 |

| b (Å) | 9.128 |

| c (Å) | 7.349 |

| β (°) | 90.80 |

| V (ų) | 829.4 |

| Z | 4 |

| Data from a 2008 Acta Crystallographica publication. researchgate.net |

For this compound, computational conformational analysis would explore the rotational barriers around the C-O bond of the methoxy (B1213986) group and the C-C bond of the ester group to identify low-energy conformers in the gas phase or in solution.

In Silico Approaches for Predicting Reaction Pathways and Mechanistic Elucidation Involving this compound

In silico methods are instrumental in predicting how a molecule will react and in elucidating the step-by-step mechanisms of chemical transformations. For this compound, these approaches can map out the energy landscapes of potential reactions such as electrophilic aromatic substitution, oxidation, or reduction.

By calculating the structures and energies of reactants, transition states, and products, computational chemistry can determine the activation energies for different reaction pathways. For example, DFT calculations can be used to model the nitration or halogenation of the aromatic ring, predicting the most likely site of substitution based on the stability of the intermediate carbocations (the Wheland intermediate).

Furthermore, as demonstrated in studies of related systems, quantum chemical simulations can be used to explore and quantify structural changes that occur during a process, providing mechanistic explanations for observed phenomena. researchgate.net The calculation of proton transfer barriers is another example of predicting a reaction pathway, in this case, an intramolecular tautomerization. mdpi.com These computational models allow for the investigation of reactive intermediates that may be too transient to observe experimentally, offering a complete picture of the reaction mechanism.

Computational Design Principles for Novel Compounds Utilizing the this compound Moiety

The this compound structure can serve as a "moiety" or a core building block for designing new, more complex molecules with desired properties. Computational design principles, such as fragment-based drug design (FBDD), leverage this concept.

A key example of this approach is seen in the design of novel enzyme inhibitors. nih.gov In a typical FBDD workflow, a core fragment like this compound would be identified. Computational docking studies would then be performed to predict how this fragment and its derivatives bind to the active site of a target protein. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. nih.gov

Based on these computational insights, new functional groups can be added to the core scaffold to enhance these interactions and improve potency. For instance, a library of virtual compounds can be created by computationally modifying the amino or methoxy groups or by adding substituents at other positions on the ring. These virtual compounds can then be screened in silico for their predicted binding affinity, allowing researchers to prioritize the most promising candidates for chemical synthesis and experimental testing. nih.gov This iterative cycle of computational design, synthesis, and testing can significantly accelerate the discovery of novel compounds for various applications.

Applications of Methyl 4 Amino 3 Methoxybenzoate in Medicinal Chemistry and Drug Discovery

Methyl 4-amino-3-methoxybenzoate as a Key Intermediate in the Synthesis of Pharmacologically Active Agents.echemi.compitt.edu

The utility of this compound as a building block stems from its functional groups: an amine, a methoxy (B1213986) group, and a methyl ester. These groups can be readily modified through various chemical reactions, allowing for the systematic development of new molecules with desired biological activities. This adaptability has made it a key component in the synthesis of compounds targeting a range of therapeutic areas.

Precursor Role in the Development of Glutamate (B1630785) Dehydrogenase Activators.google.comgoogleapis.com

This compound has been utilized as a crucial starting material in the synthesis of novel glutamate dehydrogenase (GDH) activators. google.comgoogleapis.com These compounds are of interest for their potential therapeutic applications in metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). google.com In one synthetic pathway, this compound is reacted with compounds like 5-tert-butyl-2-hydroxybenzoic acid to produce amide derivatives, such as methyl 4-[(5-tert-butyl-2-hydroxybenzene)amido]-3-methoxybenzoate. google.com These derivatives form the core structure of a series of small molecules that have been identified as activators of glutamate dehydrogenase. google.com Preliminary research efforts have focused on developing a structure-activity relationship (SAR) by synthesizing numerous analogs based on this scaffold to optimize efficacy and reduce toxicity. google.com

Integration into Ligands for Specific Biomolecular Targets (e.g., 5-HT4 receptor ligands).nih.govnih.gov

The scaffold of this compound is integral to the creation of high-affinity ligands for the serotonin (B10506) 5-HT4 receptor. nih.govnih.gov This receptor is implicated in cognitive processes and is a target for treating conditions like Alzheimer's disease. Researchers have synthesized a series of potent 5-HT4 receptor ligands by modifying the structure of existing antagonists. nih.gov

A key strategy involves the trans-esterification of this compound with a suitable alcohol, such as (1-butylpiperidin-4-yl)methanol, to generate the final ligand. nih.gov This approach led to the development of compounds like (1-butylpiperidin-4-yl)this compound, which has been successfully radiolabeled with carbon-11 (B1219553) ([¹¹C]13 or [¹¹C]RX-1) for use as a positron emission tomography (PET) imaging agent. nih.govnih.govacs.org These radioligands allow for the in vivo imaging and quantification of 5-HT4 receptors in the brain, a critical tool for drug development and understanding neurological diseases. nih.gov The synthesis of these ligands often begins with the reduction of methyl 3-methoxy-4-nitrobenzoate to yield this compound. nih.gov

Intermediate in the Synthesis of Antipsychotic Compounds

This compound also serves as an intermediate in the synthesis of antipsychotic medications. For instance, it is a documented precursor in synthetic routes for aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. While specific multi-step synthetic pathways can vary, the core structure of this compound is incorporated into the final drug molecule. Its role highlights the compound's importance in building complex molecular architectures required for targeting central nervous system receptors.

Design and Synthesis of Chemical Libraries Based on the this compound Scaffold

The structural features of this compound make it an excellent starting point for the construction of chemical libraries for drug discovery. A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening to identify new lead compounds.

For example, a library of 39 novel compounds based on a scaffold derived from this compound was synthesized and tested for activity as glutamate dehydrogenase activators. google.com The project outlined plans to expand this to approximately 300 small-molecule analogs to fully explore the structure-activity relationship. google.com Similarly, the compound has been used in the synthesis of a library of Congo Red analogues to screen for anti-prion activity. researchgate.net It has also been employed in the creation of libraries of PROTACs (Proteolysis Targeting Chimeras), which are novel therapeutic agents designed to degrade specific proteins. frontiersin.org The synthesis of these libraries often involves sequential reactions starting from the amine or ester functional groups of the this compound core, allowing for the introduction of diverse chemical functionalities. rug.nl

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives Incorporating the this compound Moiety.acs.orgacs.org

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental to medicinal chemistry. Derivatives of this compound have been the subject of such studies to optimize their therapeutic potential.

In the development of 5-HT4 receptor ligands, extensive SAR studies were conducted. nih.govnih.gov By systematically modifying the aryl portion of the molecule, researchers were able to identify how different substituents affect binding affinity to the receptor. For instance, replacing the iodine atom in a lead compound with a methoxy group, derived from this compound, led to the discovery of high-affinity ligands with favorable properties for PET imaging. nih.govnih.gov

Similarly, SAR studies have been crucial in the development of glutamate dehydrogenase activators derived from this scaffold. google.com In a different context, the inhibitory effects of a series of methyl 4-aminobenzoate (B8803810) derivatives, including this compound, on the enzyme glutathione (B108866) reductase were examined. researchgate.net This study provided insights into how different substitutions on the benzene (B151609) ring influence the inhibitory potency against this key antioxidant enzyme. researchgate.net

Below are data tables from select research findings:

Table 1: Binding Affinities of 5-HT4 Receptor Ligands This table displays the binding affinities (Ki) of various ligands for the 5-HT4 receptor. Lower Ki values indicate higher affinity.

| Compound | R1 | R2 | R3 | R4 | X | Ki (nM) |

| 1 (SB 207710) | H | I | H | n-Bu | O | 0.04 ± 0.01 |

| 12 | Me | H | H | n-Bu | OMe | 1.1 ± 0.1 |

| 13 | H | H | OMe | n-Bu | O | 1.2 ± 0.2 |

| 15 | H | H | OMe | n-Pr | O | 1.4 ± 0.1 |

| 16 | H | H | OMe | n-Pe | O | 1.4 ± 0.2 |

| Data sourced from Synthesis, Structure-affinity Relationships, and Radiolabeling of Selective High-affinity 5-HT4 Receptor Ligands as Prospective Imaging Probes for PET. nih.gov |

Table 2: Inhibition Constants of Benzoate (B1203000) Derivatives against Glutathione Reductase This table shows the inhibition constants (Ki) of several methyl 4-aminobenzoate derivatives against human glutathione reductase (hGR).

| Compound No. | Derivative Name | Ki (μM) for hGR |

| 1 | methyl 4-amino-3-bromo-5-fluorobenzoate | 0.325 ± 0.012 |

| 2 | This compound | Not specified as strong inhibitor |

| 3 | methyl 4-amino-3-chlorobenzoate | Not specified as strong inhibitor |

| 4 | methyl 4-amino-2-bromobenzoate | Not specified as strong inhibitor |

| 5 | methyl 4-amino-2-nitrobenzoate | 92.41 ± 22.26 |

| 6 | methyl 4-amino-2-chlorobenzoate | Not specified as strong inhibitor |

| Data sourced from The In Vitro and In Silico Inhibition Mechanism of Glutathione Reductase by Resorcinol Derivatives. researchgate.net |

Future Research Directions and Translational Perspectives for Methyl 4 Amino 3 Methoxybenzoate

Development of Innovative and Eco-Friendly Synthetic Methodologies for Methyl 4-amino-3-methoxybenzoate

The chemical industry's shift towards green and sustainable practices has spurred research into more environmentally friendly methods for synthesizing important chemical intermediates. mdpi.com For this compound and related compounds, this involves moving away from traditional syntheses that may use harsh reagents or generate significant waste. Future research is focused on several key areas:

Biosynthesis: A significant frontier in green chemistry is the use of engineered microorganisms to produce valuable chemicals from renewable feedstocks like glucose. mdpi.com Researchers have successfully engineered pathways in microbes such as E. coli and C. glutamicum to produce aminobenzoic acid (ABA) isomers. mdpi.com This approach, which leverages the cell's natural metabolic pathways, avoids harsh chemicals and can significantly reduce the environmental impact of production. mdpi.com Future work could focus on developing a specific microbial strain to synthesize this compound directly.

Catalytic Hydrogenation: Traditional reduction methods for converting a nitro group to an amine, a key step in many syntheses, often use stoichiometric reducing agents like iron powder, which can generate significant waste. google.com Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C), offers a cleaner alternative with high efficiency and the generation of water as the only byproduct. chemicalbook.com Research in this area aims to develop more active and selective catalysts that operate under milder conditions.

Green Solvents: The choice of solvent is critical to the environmental footprint of a chemical process. Future synthetic routes will likely prioritize the use of greener solvents, such as methanol (B129727) or ethanol (B145695), which are less toxic and more biodegradable than many traditional organic solvents. google.comchemicalbook.com Research also explores solvent-free reaction conditions where possible.

Process Intensification: Combining multiple reaction steps into a single vessel, as described in some patent literature for related compounds, can improve efficiency, reduce waste, and lower energy consumption. google.com This "one-pot" synthesis approach is a key goal for the industrial production of fine chemicals.

| Synthetic Strategy | Description | Potential Advantages | Relevant Findings |

| Microbial Fermentation | Using genetically engineered microorganisms to convert simple sugars into the target molecule. | Utilizes renewable resources, biodegradable, operates at ambient temperature and pressure. | Biosynthesis pathways for aminobenzoic acid isomers have been successfully established in E. coli and C. glutamicum. mdpi.com |

| Catalytic Hydrogenation | Employing a catalyst (e.g., Pd/C) and hydrogen gas to reduce a nitro group to an amine. | High atom economy, produces water as a byproduct, catalyst can be recycled. | A method for synthesizing Methyl 4-amino-3-methylbenzoate uses 5% Pd/C for hydrogenation. chemicalbook.com |

| Use of Green Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like alcohols. | Reduced toxicity, improved safety, easier waste management. | Methanol and ethanol are cited as preferable solvents in modern synthetic procedures. google.comchemicalbook.com |

| One-Pot Synthesis | Designing a reaction sequence where multiple transformations occur in the same reactor without isolating intermediates. | Increased efficiency, reduced solvent use, lower operational costs. | A patented method for a related aniline (B41778) derivative carries out two sequential steps in the same reaction vessel. google.com |

Exploration of Novel Derivatization Pathways Leading to Advanced Chemical Entities

The true value of a building block like this compound lies in its potential to be transformed into a wide array of more complex and functional molecules. The amino and ester groups on the benzene (B151609) ring are reactive handles that allow for extensive chemical modification. Future research will continue to explore new derivatization pathways.

Key derivatization reactions include:

Alkylation, Nitration, and Reduction: A retracted paper on the synthesis of the drug Gefitinib, starting from a similar compound (methyl 3-hydroxy-4-methoxybenzoate), illustrates a sequence of common and powerful derivatization reactions. mdpi.com These include alkylation to add a carbon chain, nitration to introduce a nitro group, and subsequent reduction to form another amine, creating a more complex scaffold for further modification. mdpi.com

Cyclization: The same synthetic sequence demonstrates how the derivatized intermediate can be cyclized using formamidine (B1211174) acetate (B1210297) to build a new heterocyclic ring system, a common feature in many pharmaceutical compounds. mdpi.com

Amide Coupling: The amino group can readily react with carboxylic acids or their derivatives to form amides. This is a fundamental reaction in the synthesis of a vast number of biologically active molecules.

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate. It can be replaced with a wide variety of other functional groups, enabling the synthesis of diverse structures.

These derivatization strategies allow chemists to systematically modify the structure of this compound to create libraries of new compounds for screening in various applications.

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Process Control

To improve the efficiency, safety, and consistency of chemical manufacturing, modern approaches favor the integration of Process Analytical Technology (PAT). mt.com PAT involves using online analytical tools to monitor a reaction in real-time, providing a continuous stream of data on its progress. horiba.com This allows for precise control over reaction parameters to ensure optimal performance and product quality. mt.com

For the synthesis of this compound and its derivatives, PAT can be applied at several stages:

Reaction Monitoring: Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can track the concentration of reactants, intermediates, and the final product in real-time. mt.com This data allows chemists to determine the exact point of reaction completion, preventing the formation of impurities from over-reacting or saving energy by stopping the reaction at the optimal time.

Crystallization Control: Many final products are purified by crystallization. PAT tools can monitor critical quality attributes (CQAs) of the crystals, such as size and shape, ensuring a consistent and high-quality final product. mt.com

Kinetic Modeling: The data-rich experiments enabled by PAT provide the necessary information to build accurate kinetic models of the reaction. mt.com These models enhance the fundamental understanding of the process and allow for the optimization of variables like temperature and reactant concentration for future batches. mt.com

| PAT Tool | Application in Synthesis | Benefit |

| In-situ FTIR/Raman Spectroscopy | Real-time tracking of reactant consumption and product formation. mt.com | Precise determination of reaction endpoint, impurity profiling, kinetic understanding. |

| Particle Size Analyzers (e.g., FBRM) | Monitoring crystal size and distribution during crystallization processes. mt.com | Ensures consistent product morphology and improves filtration and drying performance. |

| Online HPLC | Automated sampling and analysis of the reaction mixture for component separation and quantification. sielc.com | Provides detailed information on the concentration of all key species, enabling tight process control. |

Expanded Applications of this compound in Diverse Therapeutic Areas and Material Science

While primarily used as a synthetic intermediate, derivatives of this compound and related structures show potential in a range of advanced applications. Future research aims to explore and expand these possibilities.

Medicinal Chemistry: A closely related compound, Methyl 4-amino-3-methylbenzoate, is used in the synthesis of neuroprotective hydrazides being investigated for the treatment of Alzheimer's disease. chemicalbook.com This suggests that derivatives of this compound could also serve as scaffolds for new central nervous system agents. The core structure is also found in intermediates for other therapeutic agents, indicating its value in drug discovery programs.

Material Science: Aniline derivatives are foundational to the dye industry. A patent for 3-amino-4-methoxybenzanilide, a derivative of a related starting material, highlights its role as a key intermediate for producing organic pigments such as Pigment Red 146 and 176. google.com The specific substitution pattern of this compound could be exploited to create novel dyes and pigments with unique colorimetric or material properties.

Agrochemicals: The aminobenzoate structure is a component of some herbicides and plant growth regulators. mdpi.com Derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy or environmental profiles.

Synergistic Application of Experimental and Computational Approaches for Comprehensive Understanding and Discovery

The combination of laboratory experiments and computational modeling offers a powerful paradigm for accelerating chemical research. This synergistic approach is highly applicable to exploring the potential of this compound.

Molecular Docking: Before investing significant time and resources into synthesizing new derivatives, computational docking can predict how these molecules might bind to a biological target, such as an enzyme or a receptor. mdpi.com For instance, in a study on tyrosinase inhibitors, docking was used to visualize the binding modes of newly synthesized molecules within the enzyme's active site, helping to explain their inhibitory activity. mdpi.comresearchgate.net This in silico screening can prioritize the most promising candidates for actual synthesis and testing.

Predictive Modeling: Computational tools can predict various properties of hypothetical derivatives, such as their solubility, stability, and potential toxicity (XLogP). uni.lu This allows researchers to focus on designing molecules with more drug-like or desirable material properties from the outset.

Reaction Mechanism Studies: Quantum chemical calculations can be used to model reaction pathways, helping to understand the mechanism of a particular transformation and to predict the effects of different catalysts or reaction conditions.

This integrated workflow, where computational predictions guide experimental work and experimental results refine computational models, creates a feedback loop that dramatically enhances the efficiency and insight of the research process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。